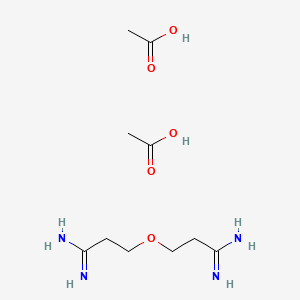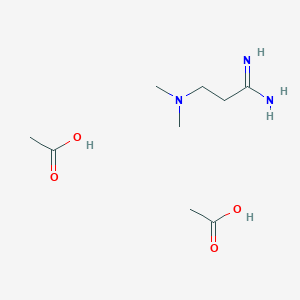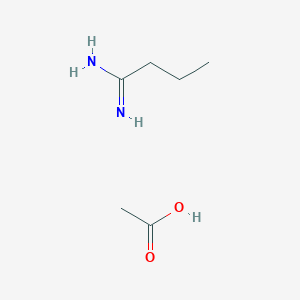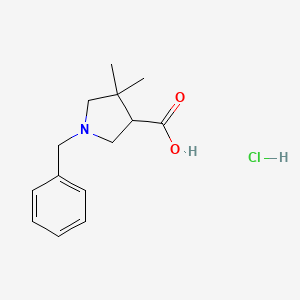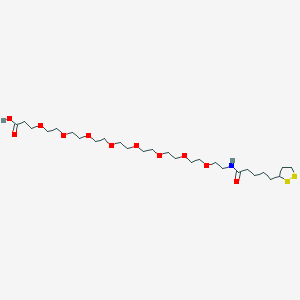
Lipoamido-PEG8-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipoamido-PEG8-acid is a compound that contains a lipoic acid group and a carboxylic acid moiety. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . The lipoic acid group contains two sulfur atoms connected by a disulfide bond, which can exist in higher oxidation states . The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound .
Mechanism of Action
Target of Action
Lipoamido-PEG8-acid is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The compound’s action primarily affects the ubiquitin-proteasome system . This system is a crucial cellular pathway for protein degradation, which regulates a variety of biological processes, including cell cycle, signal transduction, and immune responses . By selectively degrading target proteins, this compound can influence these processes.
Pharmacokinetics
It is known that the compound’s hydrophilic peg linker can increase its water solubility , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The primary molecular and cellular effect of this compound’s action is the selective degradation of target proteins . This degradation can influence various biological processes regulated by these proteins, potentially leading to changes in cell cycle, signal transduction, and immune responses .
Action Environment
Biochemical Analysis
Biochemical Properties
Lipoamido-PEG8-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The terminal carboxylic acid of this compound can react with primary amine groups to form a stable amide bond . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Cellular Effects
The primary cellular effect of this compound is its ability to facilitate the degradation of specific proteins within cells . By forming PROTACs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the formation of these complex molecules .
Metabolic Pathways
This compound is involved in the metabolic pathway of PROTAC formation
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipoamido-PEG8-acid is synthesized by linking a lipoic acid group to a PEG chain with eight ethylene glycol units, terminating in a carboxylic acid group . The synthesis involves the use of coupling reagents such as EDC, DCC, or HATU to facilitate the formation of stable amide bonds between the carboxylic acid and primary amine groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes the purification of the final product to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Lipoamido-PEG8-acid undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in the lipoic acid group can be oxidized to form higher oxidation states.
Substitution: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include EDC, DCC, and HATU, which are coupling agents that facilitate the formation of amide bonds . The reactions typically occur under mild conditions to prevent degradation of the PEG linker .
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, where the carboxylic acid group of this compound is linked to a primary amine group of another molecule .
Scientific Research Applications
Lipoamido-PEG8-acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Lipoamido-PEG8-acid is unique due to its combination of a lipoic acid group and a PEG linker, which provides both stability and solubility. Similar compounds include:
Lipoamido-dPEG®8-acid: Contains a similar PEG linker but may have different functional groups.
Polyethylene glycol (PEG) ethers and esters: Used as penetration enhancers in various formulations.
This compound stands out due to its specific application in PROTAC synthesis and its ability to form stable amide bonds with primary amine groups .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO11S2/c29-26(4-2-1-3-25-6-24-40-41-25)28-7-9-33-11-13-35-15-17-37-19-21-39-23-22-38-20-18-36-16-14-34-12-10-32-8-5-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXLXWMWZSKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO11S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


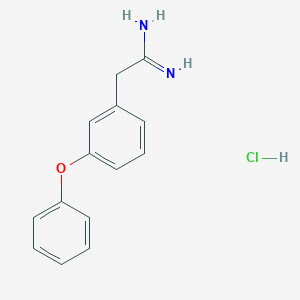
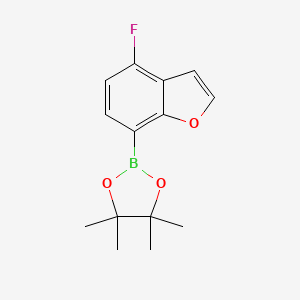
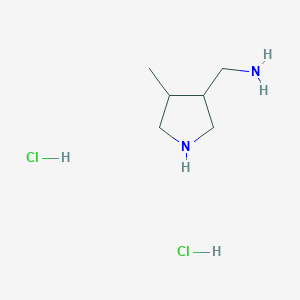
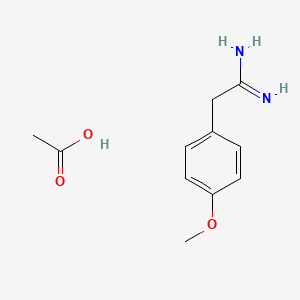
![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)

